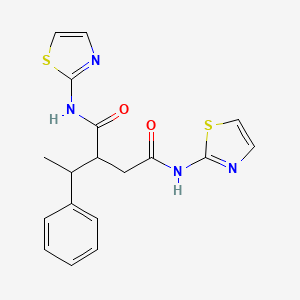![molecular formula C16H15Cl2N3O3S B4191682 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
説明
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
作用機序
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, they have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients. Some studies have also suggested that 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors may have beneficial effects on cardiovascular function and inflammation.
実験室実験の利点と制限
One advantage of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their specificity for the 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide enzyme, which allows for precise control over the inhibition of this target. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied and are well-characterized, which facilitates their use in experimental settings. However, one limitation of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors. One area of interest is the development of more potent and selective 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors, which may improve their efficacy and reduce the risk of off-target effects. Another area of interest is the investigation of the long-term effects of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors on cardiovascular function and other physiological processes. Finally, there is ongoing research into the use of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in combination with other drugs for the treatment of type 2 diabetes and other conditions.
科学的研究の応用
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their efficacy in improving glycemic control and reducing HbA1c levels. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-13-6-5-12(9-14(13)18)25(23,24)21-8-2-4-15(21)16(22)20-11-3-1-7-19-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZERFGPLEHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191599.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4191609.png)

![4-[allyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4191617.png)

![methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate](/img/structure/B4191619.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4191627.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4191632.png)

![4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4191688.png)

![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![1-[2-(diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4191705.png)
![N-1-adamantyl-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4191716.png)